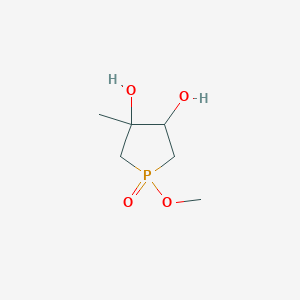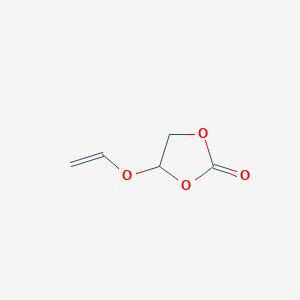
4-(Ethenyloxy)-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethenyloxy)-1,3-dioxolan-2-one is an organic compound with a unique structure that includes an ethenyloxy group attached to a dioxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-1,3-dioxolan-2-one typically involves the reaction of ethenyl alcohol with 1,3-dioxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ethenyloxy linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form for further applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethenyloxy)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(Ethenyloxy)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: The compound can be used in the development of bio-compatible materials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is utilized in the production of advanced materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which 4-(Ethenyloxy)-1,3-dioxolan-2-one exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyloxy group can participate in polymerization reactions, while the dioxolanone ring can undergo ring-opening reactions, leading to the formation of new compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxy)-1,3-dioxolan-2-one: Similar structure but with a methoxy group instead of an ethenyloxy group.
4-(Ethenyloxy)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolanone ring.
Uniqueness
4-(Ethenyloxy)-1,3-dioxolan-2-one is unique due to its combination of the ethenyloxy group and the dioxolanone ring, which imparts specific reactivity and properties that are not observed in its analogs. This uniqueness makes it valuable for specialized applications in polymer chemistry and materials science.
Propiedades
Número CAS |
148481-75-8 |
|---|---|
Fórmula molecular |
C5H6O4 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
4-ethenoxy-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O4/c1-2-7-4-3-8-5(6)9-4/h2,4H,1,3H2 |
Clave InChI |
SESVPSIQLAEEIW-UHFFFAOYSA-N |
SMILES canónico |
C=COC1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




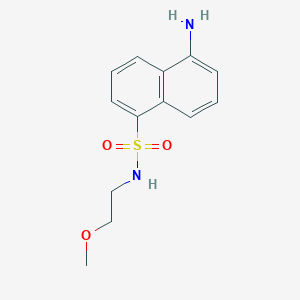
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)
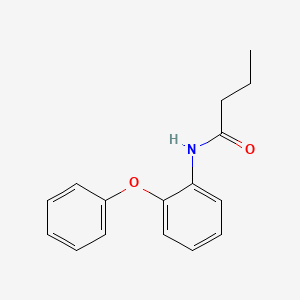
![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

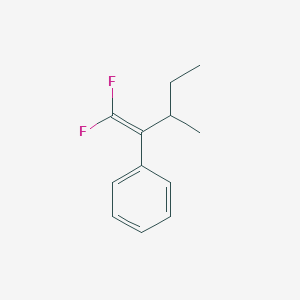
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
